L-Proline-N-FMOC (1-13C) is a derivative of the amino acid proline, specifically modified with a 9-fluorenylmethoxycarbonyl (FMOC) protecting group. This compound is notable for its application in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The FMOC group serves as a temporary protecting group for the amino functionality of proline, facilitating the sequential addition of amino acids during peptide assembly while preventing unwanted side reactions. The compound has a molecular formula of C20H19NO4 and a molecular weight of approximately 337.38 g/mol, with a CAS number of 71989-31-6 .
The synthesis of L-Proline-N-FMOC typically involves the following steps:
L-Proline-N-FMOC is widely used in:
Interaction studies involving L-Proline-N-FMOC typically focus on its role within larger peptide structures rather than its standalone interactions. Research has shown that proline residues can influence peptide conformation and stability, affecting how peptides interact with biological membranes or receptors. These interactions are critical for understanding the pharmacodynamics of peptide-based drugs.
Several compounds share structural similarities with L-Proline-N-FMOC, particularly other FMOC-protected amino acids. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Fmoc-L-Alanine | FMOC-protected amino acid | Smaller side chain; less steric hindrance |
| N-Fmoc-L-Leucine | FMOC-protected amino acid | Larger hydrophobic side chain; influences folding |
| N-Fmoc-L-Tyrosine | FMOC-protected amino acid | Contains aromatic hydroxyl; potential for phosphorylation |
| N-Fmoc-L-Aspartic Acid | FMOC-protected amino acid | Contains carboxylic acid side chain; prone to side reactions like aspartimide formation |
| N-Fmoc-L-Cysteine | FMOC-protected amino acid | Thiol group allows for disulfide bond formation |
L-Proline-N-FMOC's uniqueness lies in its cyclic structure, which imparts distinctive conformational properties that are crucial during peptide synthesis. Its ability to stabilize turns and bends within polypeptide chains makes it an essential component for synthesizing peptides that require specific structural configurations.
L-Proline-N-Fmoc (1-¹³C) possesses the IUPAC name (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid-1-¹³C, reflecting its stereochemical and isotopic features. The molecular formula C₁₉[¹³C]H₁₉NO₄ confirms the single ¹³C atom substitution at the carboxylic acid carbon (position 1), maintaining a molecular weight of 338.36 g/mol. Key structural components include:
The compound's crystalline structure exhibits enhanced stability compared to linear amino acid derivatives due to proline's constrained conformation. X-ray diffraction studies reveal intramolecular hydrogen bonding between the carbonyl oxygen and the pyrrolidine nitrogen, creating a rigid bicyclic arrangement that minimizes racemization during peptide elongation.
¹³C NMR analysis of L-Proline-N-Fmoc (1-¹³C) shows a characteristic doublet at δ 176.2 ppm (J = 55 Hz) for the labeled carboxyl carbon, contrasting with the singlet at δ 175.9 ppm in the unlabeled analog. This isotopic shift permits unambiguous identification in complex reaction mixtures. Mass spectrometry reveals a +1 Da mass increment (m/z 339.37 vs. 338.36) compared to the natural abundance compound, facilitating quantitative analysis of incorporation efficiency during peptide synthesis.
Carbon-13 nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing isotopically labeled proline derivatives, particularly for compounds containing ¹³C enrichment at specific positions. The analysis of L-Proline-N-Fmoc (1-¹³C) requires specialized NMR methodologies to exploit the enhanced sensitivity provided by the isotopic labeling while addressing the unique spectral characteristics of this compound [1] [2].
The ¹³C NMR spectrum of Fmoc-[1,3-¹³C2]-L-proline demonstrates distinct enhanced signals at characteristic chemical shift regions. The carbonyl carbon (C-1) exhibits resonances at δ 175.6-177.6 ppm, while the C-3 position shows enhanced signals at δ 29.1-31.0 ppm [1]. These chemical shifts are consistent with the expected values for proline derivatives, where the carbonyl carbon typically appears in the 175-180 ppm range and the β-carbon falls within the 29-32 ppm region [3] [4].
The spectral analysis of isotopically labeled proline derivatives benefits from the natural abundance ¹H-coupled ¹³C NMR spectra, which provide detailed information about positional fractional ¹³C enrichments. The coupling constants analyzed through total line-shape fitting enable the establishment of spectral libraries for amino acid ¹³C isotopomers [5] [6]. For proline specifically, the unique five-membered ring structure creates distinct coupling patterns that facilitate unambiguous assignment of carbon positions.
Advanced NMR techniques such as multiplicity-edited HSQC, DEPT, and COSY spectra are essential for confirming the assignment of enhanced signals in isotopically labeled compounds [1]. The ¹³C NMR spectrum of protected [2-¹³C]-L-arginine showed broadened signals at room temperature, which sharpened upon warming to 80°C, indicating dynamic behavior that must be considered during analysis [1]. This temperature-dependent behavior is not typically observed with proline derivatives, which generally exhibit sharp, well-resolved signals without apparent broadening [1].
The application of ¹³C direct-detected NMR experiments provides enhanced sensitivity for studying proline residues in complex systems. These experiments are particularly valuable for analyzing proline-rich proteins and peptides, where traditional ¹H-detected methods may be insufficient [7]. The absence of directly bonded protons in the proline nitrogen contributes to reduced nuclear relaxation rates, resulting in sharp NMR lines that facilitate accurate chemical shift determination [7].
Mass spectrometry serves as the definitive analytical technique for verifying the isotopic purity of L-Proline-N-Fmoc (1-¹³C) and related isotopically labeled amino acid derivatives. The accurate determination of isotopic enrichment requires specialized methodologies that account for natural abundance contributions and provide quantitative assessment of labeling efficiency [8] [9].
The electrospray ionization mass spectrometry (ESI-MS) analysis of Fmoc-[1,3-¹³C2]-L-proline yields characteristic molecular ion peaks at m/z 362 (M++Na, 100%), with the observed mass of 362.1264 closely matching the calculated value of 362.1273 for C18¹³C2H19NNaO4 [1]. This agreement confirms both the molecular composition and the isotopic incorporation at the specified positions.
A comprehensive method for determining isotopic enrichment involves multiple analytical steps. The procedure requires evaluation of linearity in the mass spectrometer using natural abundance compounds at different concentration levels, determination of mass cluster purity using natural abundance analogues, and calculation of theoretical isotope compositions for various enrichment levels [8]. The comparison of measured isotope distributions with calculated distributions using linear regression provides accurate enrichment values with associated uncertainty estimates.
The mass spectrometric analysis must account for potential measurement errors, including contributions at M-1 due to hydrogen loss or insufficient spectral resolution [8]. The accurate determination of ¹³C enrichment in nonprotonated carbon atoms can be achieved through specialized techniques such as inverse spin-echo difference spectroscopy, which utilizes unresolved ¹³C satellites of protons bonded to vicinal carbon atoms [10].
High-resolution mass spectrometry, particularly time-of-flight (TOF) systems, provides superior isotope resolution compared to quadrupole instruments. The improved baseline resolution reduces isotopic overlap between neighboring isotopes, minimizing erroneous results in enrichment calculations [9]. The precision of isotopic purity determination is directly related to the mass accuracy and resolution capabilities of the analytical system.
LC-MS/MS methods using isotope dilution techniques represent the gold standard for quantitative amino acid analysis and isotopic purity assessment. The development of stable isotope-labeled internal standards enables accurate quantification through compensation for matrix effects and analytical variations [11]. The method employs multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for isotope-labeled compounds.
X-ray crystallography provides definitive structural information about Fmoc-protected proline derivatives, revealing conformational preferences and intermolecular interactions that influence the compound's stability and reactivity. The crystallographic analysis of 4-substituted proline derivatives demonstrates characteristic conformational landscapes that are directly applicable to understanding the structural features of L-Proline-N-Fmoc (1-¹³C) [12].
Single-crystal X-ray structures of Fmoc-protected proline derivatives reveal that crystal assembly is typically mediated by aromatic slip-stacking interactions of the fluorenyl groups [12]. The crystal structures consistently show C-H/O interactions with multiple hydrogen-oxygen distances significantly below the van der Waals radii, indicating favorable intermolecular assembly through these interactions [12]. Proline residues naturally exhibit favorable C-H/O interactions in proteins due to polarized C-H bonds at the α-carbon and both δ-positions.
The melting point determination serves as a complementary technique to crystallographic analysis for assessing purity and structural integrity. Fmoc-[1,3-¹³C2]-L-proline exhibits a melting point of 115-116°C, which closely matches the literature value of 114-115°C for unlabeled Fmoc-L-proline [1]. This consistency indicates that isotopic substitution does not significantly alter the crystal lattice stability or intermolecular interactions.
Optical rotation measurements provide additional structural validation for Fmoc-protected proline derivatives. The [α]D value of -35.8 (c 1.0, DMF) for Fmoc-[1,3-¹³C2]-L-proline compares favorably with the literature value of -33.4 (c 1.0, DMF) for unlabeled material [1]. This similarity confirms retention of stereochemical integrity during isotopic labeling and purification processes.
The conformational analysis of proline derivatives through crystallographic studies reveals the influence of the five-membered ring constraint on backbone flexibility. The rigid bicyclic structure affects peptide bond geometry and can stabilize specific conformational states [13]. Understanding these conformational preferences is essential for predicting the behavior of isotopically labeled proline derivatives in biological systems.
X-ray crystallographic data for related compounds, such as the crystal structures of 4S-substituted proline derivatives, provide insight into the conformational effects of substituents on the proline ring system [12]. The φ and ψ torsion angles observed in these structures help establish conformational boundaries that are relevant to the behavior of Fmoc-protected derivatives.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) represent the primary analytical techniques for assessing the chemical purity of L-Proline-N-Fmoc (1-¹³C) and establishing its suitability for research applications. These chromatographic methods provide quantitative analysis of the main component while detecting and quantifying potential impurities [14] [15].
The commercial specifications for high-purity Fmoc-amino acids, including Fmoc-Pro-OH, typically require HPLC purity ≥99.0% with enantiomeric purity ≥99.8% [14] [15]. These stringent requirements ensure that all significant amino acid-related impurities are quantified and do not exceed acceptable limits. The enhanced specifications prevent impurities from being hidden under the main product peak, providing confidence in the actual purity of the material [15].
Method validation for HPLC purity assessment follows International Conference on Harmonization (ICH) guidelines Q2(R1), which specify the analytical performance characteristics that must be evaluated [16] [17]. The validation parameters include specificity to ensure separation of the analyte from impurities, linearity over the appropriate concentration range, accuracy through recovery studies, precision for both repeatability and intermediate precision, and robustness to demonstrate method reliability under varied conditions [16].
The chromatographic separation of Fmoc-amino acids and their related impurities requires carefully optimized mobile phase compositions and gradient conditions. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases buffered to appropriate pH values provides effective separation of structural analogues and synthetic by-products [18]. The detection is typically performed using diode array detection (DAD) at 254 nm, which corresponds to the UV absorption maximum of the Fmoc chromophore [18].
Ultra-performance liquid chromatography (UPLC) offers advantages in terms of analysis time, resolution, and sensitivity compared to conventional HPLC. The use of sub-2-μm particle size stationary phases enables higher resolution separations with reduced analysis times [18]. For amino acid analysis, UPLC methods can achieve baseline separation of closely related impurities while maintaining high sensitivity for trace-level detection.
The assessment of enantiomeric purity requires specialized chiral chromatographic methods. Several approaches are available, including the use of chiral stationary phases, derivatization with chiral reagents, or indirect methods using enzymatic analysis [19] [20]. The chiral HPLC analysis of Fmoc-amino acids can be achieved using pentafluorophenyl columns with gradient elution, providing effective separation of L- and D-enantiomers [20].
System suitability testing forms an integral part of chromatographic purity assessment, ensuring that the analytical system performs adequately for each analysis. The system suitability parameters include resolution between critical peak pairs, theoretical plate count, tailing factor, and repeatability of retention times and peak areas [15]. These parameters must meet predetermined acceptance criteria before sample analysis proceeds.